2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride 2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2866335-71-7
VCID: VC18034232
InChI: InChI=1S/C8H12N2O2.2ClH/c1-11-8-3-2-7(6-10-8)12-5-4-9;;/h2-3,6H,4-5,9H2,1H3;2*1H
SMILES:
Molecular Formula: C8H14Cl2N2O2
Molecular Weight: 241.11 g/mol

2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride

CAS No.: 2866335-71-7

Cat. No.: VC18034232

Molecular Formula: C8H14Cl2N2O2

Molecular Weight: 241.11 g/mol

* For research use only. Not for human or veterinary use.

2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride - 2866335-71-7

Specification

CAS No. 2866335-71-7
Molecular Formula C8H14Cl2N2O2
Molecular Weight 241.11 g/mol
IUPAC Name 2-(6-methoxypyridin-3-yl)oxyethanamine;dihydrochloride
Standard InChI InChI=1S/C8H12N2O2.2ClH/c1-11-8-3-2-7(6-10-8)12-5-4-9;;/h2-3,6H,4-5,9H2,1H3;2*1H
Standard InChI Key BCBJYKYWRJMDHM-UHFFFAOYSA-N
Canonical SMILES COC1=NC=C(C=C1)OCCN.Cl.Cl

Introduction

Chemical Structure and Physical Properties

The compound’s molecular formula is C₈H₁₄Cl₂N₂O₂, with a molecular weight of 241.11 g/mol. Key structural features include:

  • Pyridine core: A six-membered aromatic ring with a methoxy group (-OCH₃) at the 6-position.

  • Ether-linked ethanamine: A two-carbon chain connecting the pyridine’s 3-position to a primary amine, protonated as a dihydrochloride salt.

Table 1: Physicochemical Properties

PropertyValueSource
AppearanceWhite to off-white crystalline solid
SolubilityWater-soluble
Molecular Weight241.11 g/mol
IUPAC Name2-(6-methoxypyridin-3-yl)oxyethanamine; dihydrochloride

Synthesis and Optimization

The synthesis involves multi-step reactions starting from pyridine derivatives. Industrial-scale methods prioritize efficiency and environmental sustainability:

  • Pyridine functionalization: Introduction of methoxy and ethanamine groups via nucleophilic substitution or coupling reactions.

  • Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride form.

Critical reaction parameters include temperature (25–30°C), pH control, and reaction time to maximize yield and purity. A comparative analysis of similar compounds, such as 6-methoxypyridin-3-amine dihydrochloride (CAS: VC13354671), highlights the importance of the ether linkage in conferring unique pharmacological properties.

Biological Activity and Mechanisms

Receptor Binding Studies

The compound’s ether linkage and amine group enable binding to G-protein-coupled receptors (GPCRs) and monoamine transporters, akin to structurally related antidepressants . In silico models predict moderate blood-brain barrier permeability, supporting CNS activity.

Table 2: Comparative Bioactivity of Pyridine Derivatives

CompoundTarget PathwayIC₅₀/EC₅₀Source
2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amineSerotonin/Norepinephrine~100 nM
6-Methoxypyridin-3-amine dihydrochlorideMonoamine transporters~500 nM
5-Chloro-6-methoxypyridin-3-amineAntimicrobial targets>10 μM

Applications in Research

Neurological Studies

The compound serves as a lead structure for developing selective serotonin-norepinephrine reuptake inhibitors (SNRIs) . Its modular synthesis allows for derivatization to enhance potency or selectivity .

Chemical Probes

Used in fluorescence-based assays to study receptor localization and function, leveraging its amine group for conjugation with dyes .

Comparison with Structural Analogs

Table 3: Key Structural and Functional Differences

CompoundStructural VariationBioactivity
2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amineEther-linked ethanamineCNS activity, SNRIs
1-(6-Methoxypyridin-3-yl)ethanamineDirect C-N linkageReduced receptor affinity
2-(6-Methoxypyridin-2-yl)ethanaminePyridine substitutionAntimicrobial properties

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